Boc-L-Ala-O-CH2-Ph-CH2-COOH
Description
Role of the Boc Protecting Group in Peptide and Organic Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of N-protection strategy in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govamericanpeptidesociety.org Its widespread use is due to its straightforward installation, stability across a variety of reaction conditions, and, crucially, its clean removal under mild acidic conditions. creative-peptides.commasterorganicchemistry.com The Boc group effectively shields the amino group from participating in undesired reactions during peptide coupling steps. creative-peptides.com
A key advantage of the Boc group is its stability to basic and nucleophilic reagents, as well as to catalytic hydrogenation. creative-peptides.com This robustness allows for "orthogonal" protection schemes, where other protecting groups in the molecule can be removed without affecting the Boc-protected amine. thermofisher.com Deprotection is typically accomplished with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), which regenerates the free amine for the next step in the synthetic sequence. masterorganicchemistry.comthermofisher.comlibretexts.org
| Protecting Group | Common Deprotection Condition | Stability |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) americanpeptidesociety.orgcreative-peptides.com | Stable to base, mild acid, hydrogenation creative-peptides.com |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) creative-peptides.com | Stable to acid creative-peptides.com |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H2/Pd-C) masterorganicchemistry.com | Stable to mild acid and base masterorganicchemistry.com |
Significance of Modified Amino Acid Building Blocks in Chemical Research
Modified amino acid building blocks, also known as non-natural or unnatural amino acids, are indispensable tools in chemical research. bohrium.comnih.gov These compounds, which are not among the 20 common proteinogenic amino acids, are vital for creating peptidomimetics—molecules that mimic natural peptides but possess enhanced characteristics like improved stability against metabolic degradation and tailored biological activity. bohrium.com The incorporation of these unique building blocks allows chemists to introduce novel structural features, such as conformational constraints or new reactive functionalities, that are not available in natural peptides. bohrium.comrsc.org This enables the detailed exploration of structure-activity relationships and the development of new therapeutic agents and materials. rsc.orgfrontiersin.org The ability to create vast libraries of molecules from these building blocks accelerates the discovery of new lead compounds. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGAZVMCBSPCK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Ester Linked Carboxylic Acid Functionalities in Amino Acid Scaffolds
The structure of Boc-L-Ala-O-CH2-Ph-CH2-COOH features a terminal carboxylic acid group connected to the alanine (B10760859) core via an ester linkage. This distal carboxylic acid is a versatile functional handle, providing a site for further chemical elaboration. acs.org It can be activated and coupled to other molecules, such as amines or alcohols, to create more complex structures. mdpi.com This feature is particularly valuable for synthesizing bifunctional molecules, where the amino acid derivative acts as a linker to connect two different molecular entities. acs.orgnih.gov For example, this functionality is exploited in the development of antibody-drug conjugates (ADCs) and for attaching molecules to surfaces in materials science applications. chemimpex.com The ester bond itself can also be designed for specific purposes, such as creating prodrugs that release an active compound upon ester cleavage within the body. mdpi.com
Overview of Research Trajectories for Complex Amino Acid Building Blocks
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to distinct synthetic strategies. The core structure involves an ester linkage between N-Boc-L-alanine and a substituted phenylacetic acid moiety.
Esterification Approaches for Boc-L-Alanine with Substituted Phenylacetic Acid Derivatives
The most direct retrosynthetic disconnection is at the ester bond. This approach simplifies the synthesis into two key fragments: N-Boc-L-alanine and a derivative of 2-(4-(hydroxymethyl)phenyl)acetic acid. The forward synthesis then involves the esterification of these two components. This strategy is advantageous as both starting materials are either commercially available or can be readily synthesized. chemicalbook.com The N-tert-butoxycarbonyl (Boc) protecting group on the alanine (B10760859) is crucial as it prevents unwanted side reactions at the amino group during the coupling process and can be removed under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com
Fragment Coupling Approaches in the Synthesis of Complex Amino Acid Conjugates
An alternative strategy involves a fragment coupling approach, which is a cornerstone of complex molecule and peptide synthesis. nih.govnih.gov In this scenario, the molecule can be seen as a conjugate of an amino acid and a non-peptidic structural motif. The disconnection can occur at the C-C bond of the phenylacetic acid derivative or by assembling the entire substituted phenylacetic acid moiety first, followed by coupling with Boc-L-alanine. This method offers flexibility, particularly when synthesizing analogues with modifications on the phenyl ring.
Forward Synthesis Pathways and Reaction Optimization
The successful synthesis of this compound hinges on the careful selection of forward synthetic pathways and the optimization of reaction conditions to maximize yield and purity.
Carboxylic Acid Activation and Esterification Techniques
The formation of the ester linkage is a critical step in the synthesis. researchgate.net Direct esterification between a carboxylic acid and an alcohol is often slow and requires harsh conditions. rug.nl Therefore, activation of the carboxylic acid group of Boc-L-alanine is essential for an efficient reaction. rsc.org
The Steglich esterification is a widely employed method for forming esters under mild conditions, making it particularly suitable for sensitive substrates like protected amino acids. organic-chemistry.orgwikipedia.org This reaction typically utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfiveable.me
The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgfiveable.me DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acyl-pyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process. organic-chemistry.orgresearchgate.net The use of EDC is often preferred over DCC because the resulting urea (B33335) byproduct is water-soluble, simplifying purification. enamine.netpeptide.com
| Reagent | Role | Key Features |
| Boc-L-alanine | Carboxylic acid component | The Boc protecting group prevents side reactions at the amine. |
| 2-(4-(hydroxymethyl)phenyl)acetic acid derivative | Alcohol component | Provides the substituted phenylacetic acid moiety. |
| EDC (or DCC) | Coupling agent | Activates the carboxylic acid to form an O-acylisourea. organic-chemistry.orgfiveable.me |
| DMAP | Catalyst | Accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate. organic-chemistry.orgnih.gov |
Carbodiimide-mediated coupling reactions are a cornerstone of peptide and ester synthesis. thieme-connect.desci-hub.se Reagents like DCC and EDC facilitate the formation of an ester bond by activating the carboxylic acid. peptide.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgthieme-connect.de
| Coupling Agent | Additive/Catalyst | Advantages | Disadvantages |
| DCC | HOBt | Effective for many couplings. | Dicyclohexylurea byproduct is often insoluble and can be difficult to remove. peptide.com |
| EDC | DMAP/HOBt | Water-soluble urea byproduct simplifies workup. enamine.netpeptide.com | Can be more expensive than DCC. |
Mitsunobu Reaction and its Applications
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into esters, ethers, and other derivatives. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). organic-chemistry.org
In the context of synthesizing this compound, the Mitsunobu reaction offers a strategic pathway for the esterification of N-Boc-L-alanine with an appropriate alcohol, such as 3-(4-(hydroxymethyl)phenyl)propanoic acid. The reaction proceeds through the formation of a phosphonium (B103445) intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the carboxylate of Boc-L-alanine results in the desired ester. A key advantage of the Mitsunobu reaction is that it occurs with a complete inversion of stereochemistry at the alcohol's chiral center, a feature that is critical when dealing with chiral molecules. organic-chemistry.org
The applications of the Mitsunobu reaction in peptide chemistry are extensive, providing access to a wide array of unnatural amino acids and their derivatives. nih.gov It is particularly useful for creating constrained peptides that mimic reverse turn secondary structures by cyclizing peptides containing β-hydroxy amino acids. nih.gov Furthermore, the reaction's mild conditions are compatible with various protecting groups used in peptide synthesis.
Introduction and Manipulation of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis. nih.govbachem.com Its introduction, typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, is a straightforward and efficient process. organic-chemistry.org This method is compatible with both aqueous and anhydrous conditions. organic-chemistry.org
The Boc group's stability towards most nucleophiles and bases makes it an excellent choice for orthogonal protection strategies, especially when used in conjunction with base-labile protecting groups like Fmoc. organic-chemistry.orglifetein.com
Manipulation of the Boc group is central to stepwise peptide synthesis. Its removal, or deprotection, is typically accomplished under moderately acidic conditions, most commonly with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govchempep.com The lability of the Boc group in acid allows for the selective deprotection of the N-terminus, enabling the subsequent coupling of the next amino acid in the sequence. nih.gov This "relative acidolysis" strategy, where the Boc group is removed while other acid-labile side-chain protecting groups remain intact, was a cornerstone of early solid-phase peptide synthesis (SPPS). nih.gov
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Moderate acid (e.g., TFA in DCM) | Stable to bases and nucleophiles, suitable for orthogonal schemes. organic-chemistry.orglifetein.com |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine in DMF) | Base-labile, offers milder deprotection than Boc. nih.govlifetein.com |
| Cbz (Carboxybenzyl) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation, strong acid (HBr/AcOH) | Removed under different conditions than Boc or Fmoc. nih.gov |
Stereochemical Control and Chiral Purity Maintenance in Synthesis
Maintaining the stereochemical integrity of amino acids during synthesis is paramount, as the biological activity of peptides is highly dependent on their chirality. nih.gov Racemization, the formation of undesirable D-isomers from L-amino acids, is a significant side reaction that can occur during the activation of the carboxyl group for peptide coupling. bachem.com
Urethane-based protecting groups like Boc and Fmoc are known to help retain the optical purity of amino acids during activation. bachem.com However, the conditions of the reaction, including the choice of coupling reagents and bases, play a crucial role. For instance, in cases with a high risk of racemization, weaker bases like sym-collidine are recommended over stronger ones like DIPEA or NMM. bachem.com
The determination of chiral purity is a critical quality control step in peptide synthesis. nih.govresearchgate.net Chiral high-performance liquid chromatography (HPLC) is a powerful analytical technique used to separate and quantify enantiomers. nih.govresearchgate.net This can be done directly on the amino acids after hydrolysis of the peptide, sometimes using deuterated acid to account for any racemization that might occur during the hydrolysis step itself. nih.govresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to peptide synthesis is an area of growing importance, driven by the need to reduce the environmental impact of chemical manufacturing. xtalks.compeptide.com This involves strategies to minimize waste, use less hazardous chemicals, and improve energy efficiency. peptide.com
Solvent Selection and Minimization Strategies
A significant portion of the waste generated in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), comes from the large volumes of solvents used. skpharmteco.com Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) have been widely used. tandfonline.com However, due to their toxicity and environmental concerns, there is a strong push to find greener alternatives. tandfonline.comgyrosproteintechnologies.com
Recent research has identified several promising green solvents for SPPS, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP). tandfonline.combiotage.com Binary mixtures, such as DMSO/EtOAc, offer the advantage of tunable polarity. gyrosproteintechnologies.com The selection of a suitable green solvent depends on various factors, including its ability to swell the resin and dissolve the amino acids and coupling reagents. tandfonline.comgyrosproteintechnologies.com
Beyond solvent replacement, strategies for solvent minimization are also crucial. Continuous flow systems, as opposed to traditional batch reactors, can offer more precise control over reaction conditions, leading to higher conversion rates and reduced waste. advancedchemtech.com
| Solvent | Classification | Notes on Use in Peptide Synthesis |
| N,N-Dimethylformamide (DMF) | Conventional, Hazardous | Widely used but facing restrictions due to toxicity. tandfonline.comgyrosproteintechnologies.com |
| Dichloromethane (DCM) | Conventional, Hazardous | Commonly used but environmentally persistent. tandfonline.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Shows good performance and low racemization potential. biotage.com |
| N-Butylpyrrolidinone (NBP) | Green Alternative | Similar properties to NMP but not classified as reprotoxic. tandfonline.com |
| Cyclopentanone | Green Alternative | Identified as a suitable replacement for DMF. gyrosproteintechnologies.com |
| Water | Green Alternative | Environmentally friendly, can act as a nucleophile. advancedchemtech.com |
Catalyst Development for Enhanced Reaction Efficiency
The development of efficient and recyclable catalysts is a key aspect of green chemistry. peptide.com In peptide synthesis, catalysts can enhance reaction rates and reduce the need for excess reagents, which are often a source of waste. acs.org
Recent advancements include the development of small molecule organocatalysts for peptide bond formation. acs.orgthieme-connect.com One such catalyst design incorporates the redox recycling of diselenide and phosphine, using air as the ultimate oxidant. acs.orgnih.gov This system has been shown to be effective in both solution and solid-phase synthesis and can function in greener solvents like acetonitrile, avoiding the need for DMF. acs.orgacs.orgnih.gov The use of such catalysts can significantly improve the efficiency of peptide synthesis with only a slight excess of reagents. acs.org
Atom Economy Considerations in Synthetic Route Design
Atom economy, one of the twelve principles of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. peptide.com Traditional peptide synthesis methods, especially SPPS, often have poor atom economy due to the use of excess reagents and protecting groups. acs.orgthieme-connect.com
Designing synthetic routes with high atom economy is a key goal. This can involve moving from linear to convergent synthesis, where smaller peptide fragments are synthesized and then combined. advancedchemtech.com Another approach is the development of "inverse" solid-phase peptide synthesis, which proceeds from the N-terminus to the C-terminus. nih.gov This method can be free of coupling reagents and side-chain protection for certain amino acids, leading to a significant improvement in atom economy compared to traditional Boc- or Fmoc-based strategies. nih.gov While reactions like the Bailey peptide synthesis offer high atom economy by using N-carboxyanhydrides (NCAs) without protecting groups, they can sometimes lead to difficult-to-remove byproducts. wikipedia.org
Reactivity of the Terminal Carboxylic Acid Moiety (-COOH)
The terminal carboxylic acid is a key site for a variety of chemical transformations, making this compound a versatile building block in organic synthesis. chemimpex.com
The carboxylic acid moiety can readily undergo amidation to form peptide bonds. This is a fundamental reaction in peptide synthesis. libretexts.org The process typically involves the activation of the carboxylic acid using a coupling reagent, followed by the reaction with an amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). libretexts.orgacs.org
Boron-based reagents have also been shown to be effective for direct amide formation from carboxylic acids and amines. acs.org For instance, tris(2,2,2-trifluoroethyl) borate (B1201080) can facilitate the amidation of Boc-L-alanine. acs.org These reactions often require conditions that remove water to drive the equilibrium towards the product. acs.org The use of uronium salts in aqueous micellar media also presents an environmentally friendly approach to peptide bond formation. acs.org
The Boc protecting group on the alanine residue is stable under these conditions, allowing for the specific formation of a peptide bond at the terminal carboxylic acid without interfering with the amino group of the alanine. organic-chemistry.org
Table 1: Selected Reagents for Amidation and Peptide Bond Formation
| Reagent/Catalyst | Conditions | Notes |
| DCC, EDC | Standard peptide coupling | Forms a stable amide bond. libretexts.org |
| COMU | Aqueous micellar medium, 2,6-lutidine | Environmentally friendly method. acs.org |
| B(OCH2CF3)3 | 80 °C | Boron-mediated amidation. acs.org |
| Boronic Acids | Dehydrating agent (e.g., molecular sieves) | Catalytic direct amide formation. acs.org |
The terminal carboxylic acid can be converted to an ester through esterification with an alcohol. This reaction is often catalyzed by an acid. ntnu.edu.tw For instance, solid-supported catalysts like Amberlyst-15, a sulfonic acid resin, have been used for the mild and selective esterification of aliphatic carboxylic acids. arkat-usa.org Another approach involves the use of di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP). researchgate.net This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. researchgate.net
Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl group, followed by nucleophilic attack of an alcohol. masterorganicchemistry.com Base-catalyzed transesterification typically uses an alkoxide as the nucleophile. masterorganicchemistry.com The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com
The terminal carboxylic acid can be reduced to a primary alcohol. However, this transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH4). The Boc protecting group is generally stable to NaBH4 but can be cleaved by LiAlH4. organic-chemistry.org Therefore, the choice of reducing agent must be carefully considered to avoid unintended deprotection.
The oxidation of the carboxylic acid moiety is not a common transformation as carboxylic acids are already in a high oxidation state.
Recent advances in photoredox catalysis have enabled the direct functionalization of carboxylic acids via decarboxylation. nih.govacs.org This process involves the generation of a carboxyl radical through a single-electron transfer, which then extrudes carbon dioxide to form an alkyl radical. This radical can then participate in various bond-forming reactions. For example, N-Boc protected amino acids have been shown to undergo decarboxylative xanthylation and arylation. nih.govacs.org This method allows for the conversion of the carboxylic acid group into other functional groups, expanding the synthetic utility of the parent molecule.
Stability and Cleavage of the Ester Linkage (-O-CH2-Ph-)
The ester linkage in this compound is a benzyl-type ester. Its stability and cleavage are important considerations in synthetic strategies.
The hydrolytic stability of the ester linkage is pH-dependent. Under acidic conditions, such as with trifluoroacetic acid (TFA), the Boc protecting group is readily cleaved, while the benzyl ester is relatively stable. libretexts.org However, prolonged exposure to strong acids or elevated temperatures can lead to the hydrolysis of the ester bond. acs.org
Under basic conditions, such as treatment with aqueous sodium hydroxide, the ester can be saponified to the corresponding carboxylate. libretexts.org The Boc protecting group is generally stable to basic conditions. organic-chemistry.orgmdpi.com The rate of hydrolysis is influenced by factors such as the concentration of the base and the reaction temperature. The stability of similar ester linkages in prodrugs has been studied, showing half-lives ranging from hours to days in phosphate (B84403) buffer at physiological pH. nih.gov
Enzymatic Cleavage Mechanisms and Selectivity
Enzymatic methods offer a mild and selective approach to cleaving ester bonds, often preserving other sensitive functionalities within a molecule. In the context of this compound, the benzyl ester linkage is a potential target for enzymatic hydrolysis.
Lipases and esterases are the primary enzyme classes capable of hydrolyzing ester bonds. For instance, an esterase from Bacillus subtilis (BsubpNBE) and lipase (B570770) A from Candida antarctica (CAL-A) have demonstrated the ability to hydrolyze a variety of tert-butyl esters of protected amino acids, leaving N-protecting groups like Boc, Z, and Fmoc intact. acs.org While the specific cleavage of the benzyl ester in the title compound has not been detailed, the principle of selective enzymatic ester hydrolysis is well-established.
The selectivity of enzymatic cleavage is a key advantage. For example, penicillin G acylase (PGA) is used to remove the phenylacetyl (PhAc) group from N-terminally protected peptides under nearly neutral conditions (pH 7-8), without affecting peptide bonds or various C-terminal esters, including benzyl esters. thieme-connect.de This highlights the potential for enzymes to selectively target one part of a molecule while leaving others, like the Boc group and the phenoxyacetic acid moiety in this compound, untouched. The successful enzymatic deprotection of larger peptides, such as porcine insulin (B600854) bearing three phenylacetyl groups, underscores the utility of this approach. thieme-connect.de
Orthogonal Deprotection Strategies
Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which are cleaved under different conditions. peptide.com In this compound, the two key protecting groups are the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) ester.
The Boc/Bn protecting group strategy is widely used in peptide synthesis. mdpi.combiosynth.com While both are acid-labile, their removal can be achieved with a degree of selectivity based on the strength of the acid used. biosynth.com This is often referred to as a "quasi-orthogonal" system. biosynth.comresearchgate.net The Boc group is significantly more sensitive to acid and can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester requires stronger acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. peptide.comresearchgate.net
This differential lability allows for the selective deprotection of the N-terminal Boc group, enabling peptide chain elongation, while the benzyl ester remains intact. However, prolonged exposure to the milder acids used for Boc removal can lead to some premature cleavage of the benzyl ester. researchgate.net
A truly orthogonal strategy would involve protecting groups that are removed under entirely different conditions. For example, the Fmoc/tBu strategy is orthogonal because the Fmoc group is base-labile (cleaved by piperidine) and the tert-butyl (tBu) group is acid-labile. biosynth.com In the context of our target molecule, if the benzyl ester were to be replaced with a group stable to acid but removable by other means (e.g., hydrogenolysis for a benzyl ether), a fully orthogonal system with the acid-labile Boc group could be established.
Reactivity and Removal of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. mdpi.comacsgcipr.org
The standard method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane. fishersci.co.uk The reaction proceeds through the formation of a tert-butyl cation, which can then fragment to isobutylene. acsgcipr.org
Kinetic studies have revealed that the rate of HCl-catalyzed Boc deprotection can exhibit a second-order dependence on the acid concentration. acs.orgresearchgate.net This implies that the reaction mechanism may involve a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.org In contrast, deprotection with TFA can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, suggesting a different mechanistic pathway. acs.orgresearchgate.net
The high sensitivity of the Boc group to acid allows for its selective removal in the presence of other less acid-sensitive groups. acsgcipr.org For instance, Nα-Boc groups can be selectively deprotected in the presence of tert-butyl esters and ethers using 4 M HCl in anhydrous dioxane. acs.org However, the tert-butyl cation generated during deprotection is electrophilic and can lead to side reactions by alkylating nucleophilic sites on the substrate, such as electron-rich aromatic rings. acsgcipr.org This can be suppressed by the addition of scavengers. masterorganicchemistry.com
Table 1: Conditions for Acid-Mediated Boc Deprotection
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Can cleave other acid-labile groups | peptide.com |
| Hydrochloric Acid (HCl) | Dioxane, Room Temperature | Good selectivity for Boc over benzyl esters | acs.orgfishersci.co.uk |
This table provides a summary of common acidic conditions for Boc deprotection.
To avoid the use of strong acids, which may not be compatible with sensitive substrates, several alternative methods for Boc deprotection have been developed.
Thermal Deprotection: The Boc group can be removed by heating, either neat at high temperatures (e.g., 185 °C) or in a high-boiling solvent. researchgate.net More recently, thermal deprotection in continuous flow has been shown to be effective, even in the absence of an acid catalyst. nih.gov This method can offer selectivity based on temperature control. nih.gov
Lewis Acid Catalysis: Lewis acids such as cerium(III) chloride in combination with sodium iodide can selectively cleave tert-butyl esters in the presence of Boc groups. acs.org Zinc bromide in dichloromethane has also been used for Boc deprotection. fishersci.co.uk
Mechanochemical Methods: Solvent-free ball milling of Boc-protected amines with p-toluenesulfonic acid provides a rapid and environmentally friendly method for deprotection. scirp.org
Catalytic Deprotection: A combination of tris-4-bromophenylamminium cation radical (magic blue, MB•+) and triethylsilane can catalytically deprotect tert-butyl esters, ethers, and Boc groups under mild conditions. nih.gov
Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring
The phenyl ring of the phenoxyacetic acid moiety in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The ether oxygen attached to the ring is an activating group, directing incoming electrophiles to the ortho and para positions. mdpi.com
The reactivity of the ring can be influenced by substituents. The presence of deactivating groups, such as chlorine atoms, can alter the electronic properties and direct substitution patterns. mdpi.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, the synthesis of phenoxyacetic acid derivatives with azobenzene (B91143) scaffolds involves the coupling of diazonium salts with phenols, an electrophilic substitution reaction. farmaciajournal.com
Functionalization of the phenyl ring can be used to modify the properties of the molecule. For instance, the introduction of a 3-oxobutyl group at the para position of the phenoxyacetic acid has been documented. The conditions for these reactions typically involve the use of a catalyst, such as a Lewis acid like aluminum chloride for Friedel-Crafts reactions. wikipedia.org
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring | wikipedia.org |
| Halogenation | Br₂, FeBr₃ | Bromo-substituted phenyl ring | wikipedia.org |
This table illustrates typical reagents for functionalizing aromatic rings.
Stereochemical Integrity Under Various Reaction Conditions
Maintaining the stereochemical integrity of the L-alanine residue is crucial during chemical transformations of this compound. The α-carbon of the alanine is a chiral center, and racemization can occur under certain conditions, leading to a mixture of L- and D-enantiomers.
Racemization of amino acid residues is a known risk, particularly during peptide coupling reactions involving activated esters, especially in alkaline media. nih.gov The mechanism often involves the abstraction of the α-proton, leading to a planar enolate intermediate. creation.com Factors that can promote racemization include the use of strong bases and prolonged reaction times. nih.gov
For N-alkoxycarbonylamino acids like N-Boc-L-alanine, the risk of racemization during amide bond formation is generally low, as the urethane-type protecting group helps to prevent the formation of oxazolone (B7731731) intermediates that are prone to racemization. masterorganicchemistry.com However, the conditions used for deprotection and subsequent reactions must be carefully chosen to preserve stereochemical purity. For example, while acid-catalyzed deprotection of the Boc group is generally considered safe in terms of racemization, subsequent steps must be managed to avoid epimerization. masterorganicchemistry.com The stereochemical configuration of L-alanine is generally preserved during N-tert-butoxycarbonylation under anhydrous conditions.
The presence of metal cations, such as Cu²⁺, can also catalyze the racemization of amino acids. creation.com Therefore, reaction conditions should be free of such contaminants to ensure the stereochemical purity of the final product.
Advanced Spectroscopic and Structural Elucidation Methodologies for Boc L Ala O Ch2 Ph Ch2 Cooh
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure and stereochemistry of Boc-L-Ala-O-CH2-Ph-CH2-COOH in solution. Both one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are employed to assign all proton and carbon signals and to probe the molecule's conformational preferences.
The ¹H NMR spectrum is expected to show distinct signals for the alanine (B10760859) moiety (α-H and β-CH₃), the tert-butoxycarbonyl (Boc) protecting group, and the phenylethyl ester group. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the characteristic carbonyl carbons of the Boc group, the ester, and the carboxylic acid. mdpi.comresearchgate.net
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| C(CH₃)₃ | 1.45 (s, 9H) | 28.3 |
| C(CH₃)₃ | - | 80.0 |
| C=O (Urethane) | - | 155.5 |
| Alanine Moiety | ||
| NH | 5.10 (d, 1H) | - |
| α-CH | 4.30 (m, 1H) | 50.2 |
| β-CH₃ | 1.40 (d, 3H) | 18.5 |
| C=O (Ester) | - | 173.0 |
| Ester & Phenyl Moiety | ||
| O-CH₂ | 4.35 (t, 2H) | 65.0 |
| Ph-CH₂ | 2.95 (t, 2H) | 35.5 |
| Aromatic CH | 7.20-7.35 (m, 5H) | 126.0-129.0 |
| Aromatic C (quaternary) | - | 137.5 |
| Carboxylic Acid | ||
| CH₂-COOH | 2.65 (t, 2H) | 34.0 |
| COOH | 11.0 (br s, 1H) | 178.5 |
Note: Predicted values are based on typical chemical shifts for Boc-protected alanine and substituted phenylethyl esters. Actual values may vary.
Multi-dimensional NMR experiments are indispensable for the unambiguous assignment of the complex spectra and for elucidating the molecule's connectivity and spatial arrangement. sdsu.eduscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, COSY would show a clear correlation between the NH proton and the α-CH, and between the α-CH and the β-CH₃ protons of the alanine residue. It would also establish the connectivity within the two CH₂-CH₂ systems of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.30 ppm would show a cross-peak to the carbon signal at ~50.2 ppm, confirming their assignment as the α-CH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduscience.gov This is crucial for connecting the different structural fragments. Key HMBC correlations would include:
Protons of the Boc group's methyls to the Boc quaternary carbon and carbonyl carbon.
The alanine NH proton to the α-carbon and the Boc carbonyl carbon.
The alanine α-proton to the ester carbonyl carbon and the β-methyl carbon.
The O-CH₂ protons to the ester carbonyl carbon and the adjacent Ph-CH₂ carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. NOE cross-peaks between the Boc group protons and the alanine α-proton, for example, would indicate specific rotational conformations around the N-C bond.
Table 4.2: Expected Key 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information |
| COSY | NH | α-CH | Alanine spin system |
| α-CH | β-CH₃ | Alanine spin system | |
| O-CH₂ | Ph-CH₂ | Side-chain connectivity | |
| HSQC | β-CH₃ protons | β-CH₃ carbon | Direct C-H attachment |
| Aromatic protons | Aromatic carbons | Direct C-H attachment | |
| HMBC | NH proton | Boc C=O carbon | Connectivity across urethane bond |
| α-CH proton | Ester C=O carbon | Connectivity across Ala backbone | |
| O-CH₂ protons | Ester C=O carbon | Confirms ester linkage | |
| NOESY | Boc (CH₃)₃ protons | α-CH proton | Conformational preference/folding |
The urethane bond (Boc-NH) in Boc-protected amino acids exhibits restricted rotation at room temperature on the NMR timescale. nih.gov This phenomenon, known as conformational exchange, can lead to the observation of two distinct sets of signals (rotamers) or broadened peaks for the nuclei near the amide bond. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can be used to investigate this process. By analyzing the changes in the line shape of the signals and identifying the coalescence temperature—the temperature at which the two separate signals merge into a single broad peak—it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.govresearchgate.net This provides valuable information about the conformational stability and flexibility of the molecule in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation products. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its chemical identity. For this compound (C₁₉H₂₇NO₆), HRMS would be used to verify its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Calculated Exact Mass of [M+H]⁺: 366.1911 Da
Calculated Exact Mass of [M+Na]⁺: 388.1731 Da
The experimental observation of one of these ions at a mass that matches the calculated value to within 0.001 Da would provide strong evidence for the compound's elemental formula.
Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of the molecule by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. nih.govniscpr.res.in The fragmentation pattern is characteristic of the molecule's structure, revealing how the different functional groups are linked.
For this compound, common fragmentation pathways under electrospray ionization (ESI) conditions would include:
Loss of the Boc group: A characteristic fragmentation involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The loss of tert-butanol (B103910) (74 Da) can also be observed. niscpr.res.in
Amide and Ester Bond Cleavage: Fragmentation along the peptide-like backbone can occur, leading to b- and y-type ions, although these are more characteristic of true peptides. researchgate.net Cleavage of the ester bond is also a likely fragmentation pathway.
Side-Chain Fragmentation: Cleavage within the phenylethyl moiety, such as the loss of the phenyl group or related fragments, can also occur.
Table 4.3: Predicted Major Fragment Ions in ESI-MS/MS of this compound ([M+H]⁺ = 366.2)
| Predicted m/z | Proposed Fragment Identity | Description |
| 310.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 266.1 | [M+H - Boc]⁺ | Loss of the entire Boc group (C₅H₈O₂) |
| 250.1 | [M+H - CO₂ - C₄H₈]⁺ | Loss of isobutylene and carbon dioxide |
| 188.1 | [Boc-Ala]⁺ | Cleavage of the ester C-O bond |
| 150.1 | [HOOC-CH₂-Ph-CH₂]⁺ | Cleavage of the ester O-C bond with H transfer |
| 144.1 | [Ala-O-CH₂-Ph-CH₂-COOH+H]⁺ | Loss of the Boc group and subsequent fragmentation |
| 91.1 | [C₇H₇]⁺ | Tropylium ion from the phenylmethyl moiety |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
The IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural components:
O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
N-H Stretch: A sharp band around 3300-3400 cm⁻¹ corresponds to the N-H bond of the urethane linkage.
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=O Stretches: This is a key region. Three distinct carbonyl stretching bands are expected:
Carboxylic acid C=O: ~1710 cm⁻¹
Ester C=O: ~1740 cm⁻¹
Urethane (Boc) C=O: ~1690 cm⁻¹
Amide II Band: The N-H bending and C-N stretching of the urethane group typically appear around 1520-1540 cm⁻¹. rsc.org
C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O single bonds of the ester, carboxylic acid, and urethane groups.
Aromatic C=C Bends: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.
Raman spectroscopy complements IR spectroscopy, often providing stronger signals for non-polar bonds, such as the aromatic ring's C=C skeletal vibrations. nih.gov
Table 4.4: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretch | Urethane |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1740 | C=O stretch | Ester |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Urethane (Boc) |
| 1600-1450 | C=C in-ring stretch | Aromatic |
| ~1530 | N-H bend (Amide II) | Urethane |
| 1300-1150 | C-O stretch | Ester, Carboxylic Acid |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the principles of this technique and the expected structural features can be discussed based on studies of similar N-Boc protected amino acid derivatives.
Crystal Packing and Intermolecular Interactions
The crystal structure of a molecule like this compound would be expected to be significantly influenced by hydrogen bonding and other non-covalent interactions. The presence of the N-H group in the Boc-carbamate, the carbonyl oxygen atoms, and the carboxylic acid moiety provides sites for hydrogen bond donors and acceptors.
Table 1: Expected Intermolecular Interactions in the Crystal Lattice of this compound
| Interacting Groups | Type of Interaction |
| N-H and C=O (carbamate) | Hydrogen Bonding |
| O-H and C=O (carboxylic acid) | Hydrogen Bonding (dimer formation) |
| Phenyl rings | π-π Stacking |
| tert-Butyl and benzyl (B1604629) groups | van der Waals Forces |
Absolute Configuration Assignment
X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org For a molecule containing only light atoms like carbon, hydrogen, nitrogen, and oxygen, the determination of the absolute configuration relies on the anomalous dispersion of X-rays. wikipedia.org By carefully measuring the intensities of Bijvoet pairs (reflections that are related by inversion), the true handedness of the molecule in the crystal can be established. wikipedia.org
For this compound, which is derived from the natural L-alanine, the expected absolute configuration at the chiral center (the alpha-carbon of the alanine residue) is (S). X-ray crystallographic analysis of a suitable single crystal would confirm this (S)-configuration.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemistry of chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with the sample.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification and assessment of the chemical and enantiomeric purity of compounds like this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. To separate the enantiomers of a chiral molecule, a chiral stationary phase (CSP) is employed. For Boc-protected amino acids, several types of CSPs have proven effective. sigmaaldrich.comsigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or vancomycin, are known for their broad selectivity and are well-suited for the chiral analysis of N-blocked amino acids. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are also widely used. The separation can be optimized by adjusting the mobile phase composition, which typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. sigmaaldrich.comsigmaaldrich.com The choice between reversed-phase or polar organic mode can significantly impact the resolution of the enantiomers. sigmaaldrich.com
Table 2: Common Chiral Stationary Phases for HPLC analysis of Boc-Amino Acids
| Chiral Stationary Phase (CSP) Type | Example | Separation Principle |
| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., CHIROBIOTIC T) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com |
| Polysaccharide-based | Cellulose or Amylose derivatives | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a necessary prerequisite for GC-MS analysis.
A common derivatization strategy for amino acids and their derivatives is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the polar N-H and COOH groups into their more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. The resulting volatile derivative can then be readily analyzed by GC-MS, allowing for both the assessment of purity and structural confirmation through the characteristic fragmentation patterns observed in the mass spectrum.
Computational and Theoretical Investigations of Boc L Ala O Ch2 Ph Ch2 Cooh
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanics provides the fundamental principles to describe the behavior of electrons in molecules, which in turn governs their structure, stability, and reactivity. acs.org
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.com This method is based on the principle that the ground-state energy of a molecule can be determined from its electron density.
For Boc-L-Ala-O-CH2-Ph-CH2-COOH, DFT calculations would begin with a geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, often referred to as the equilibrium or optimized structure. nih.gov The optimization would provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.
Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic properties. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bonds in the carboxyl and Boc groups, or the bending of N-H bonds. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Boc) | 1.22 Å |
| Bond Length | C=O (Carboxyl) | 1.21 Å |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Angle | O-C-O (Carboxyl) | 124.5° |
| Dihedral Angle | Cα-N-C(Boc)-O | 178.2° |
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. rsc.org
For this compound, these methods can be used to calculate highly accurate electronic excitation energies. This is particularly important for understanding the molecule's response to light and its potential photochemical behavior. Furthermore, ab initio calculations are crucial for studying non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are vital for the molecule's conformational preferences and its interactions with other molecules. rsc.org The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into the molecule's reactivity and electron-donating or -accepting capabilities. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While QM methods are excellent for studying static properties, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govresearchgate.net
In an MD simulation of this compound, the molecule would be placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions. acs.orgbohrium.com The forces between atoms are calculated using a force field, which is a set of empirical energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a "movie" of the molecule's behavior. nih.gov
These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of its different parts (e.g., the Boc group, the phenyl ring), and the timescales of conformational changes. nih.gov Moreover, MD simulations provide detailed information about solvation effects, such as the formation of a hydration shell around the molecule and the specific hydrogen bonding patterns between the solute and solvent molecules. researchgate.net
Table 2: Representative Output from a Hypothetical MD Simulation of this compound in Water This table presents hypothetical data for illustrative purposes.
| Property | Description | Simulated Value |
|---|---|---|
| Radius of Gyration | A measure of the molecule's compactness. | 4.5 ± 0.3 Å |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | 350 ± 25 Ų |
| Solute-Water Hydrogen Bonds | Average number of hydrogen bonds between the molecule and water. | 6.2 ± 1.5 |
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to predict the feasibility of chemical reactions and to elucidate their mechanisms. acs.org For a molecule like this compound, one might be interested in reactions such as the deprotection of the Boc group under acidic conditions or the formation of an amide bond at the carboxyl group.
Using QM methods, particularly DFT, it is possible to map out the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. acs.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. acs.org
By calculating the energies of the reactants and the transition state, the activation energy of the reaction can be determined, which provides an estimate of the reaction rate. This type of in silico analysis can be invaluable for optimizing reaction conditions and for understanding the factors that control the outcome of a chemical transformation. acs.org
Ligand-Protein Interaction Modeling (Conceptual Frameworks)
Although this discussion excludes specific binding or drug targeting, the conceptual frameworks for modeling ligand-protein interactions are highly relevant for a molecule like this compound, which possesses features common in biologically active molecules (an amino acid core, aromatic ring, and hydrogen bonding groups). nih.govebi.ac.uk
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The scoring function estimates the binding affinity by considering factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.govresearchgate.net
The results of docking studies can provide a conceptual understanding of how a molecule like this compound might interact with a protein binding pocket, highlighting key amino acid residues that could be involved in the interaction. ebi.ac.uknih.gov
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. acs.orguestc.edu.cn While we are not discussing a specific biological activity here, the theoretical framework of QSAR is pertinent.
The fundamental assumption of QSAR is that the structure of a molecule determines its properties and, consequently, its activity. creative-peptides.com To build a QSAR model, one first needs to calculate a set of molecular descriptors for each compound in a dataset. acs.orgnih.gov For this compound, these descriptors could include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of the molecule.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.
3D descriptors: Molecular shape, solvent-accessible surface area, etc.
Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed activity. acs.orgcreative-peptides.com Such a model, once validated, could in principle be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Applications of Boc L Ala O Ch2 Ph Ch2 Cooh in Advanced Chemical and Biochemical Research
Building Block in Peptide Synthesis and Peptidomimetic Design
The primary application of Boc-L-Ala-O-CH2-Ph-CH2-COOH is in the construction of peptides and peptide-like molecules (peptidomimetics). chemimpex.com The Boc protecting group provides stability and facilitates its use in standard synthetic protocols, while the ether linkage and phenyl group allow for the introduction of non-natural structural elements. chemimpex.comchemimpex.com This modification is crucial for designing molecules with enhanced stability, specific conformations, or novel biological activities.
This compound is well-suited for use in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). SPPS is a foundational technique that allows for the efficient, stepwise assembly of a peptide chain attached to an insoluble resin support. iris-biotech.de The Boc group serves as a temporary protecting group for the N-terminal amine of the alanine (B10760859) derivative. peptide.com
The general cycle of its incorporation via SPPS involves several key steps:
Deprotection: The Boc group is removed from the N-terminus of the resin-bound peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free amine group for the next coupling step.
Neutralization: The resulting ammonium salt is neutralized with a base to yield the free amine, making it ready to react. peptide.com
Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., DCC, HBTU) and then added to the resin. It forms a new peptide bond with the free amine of the growing chain.
Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide attached to the solid support. iris-biotech.de
This cycle is repeated until the desired peptide sequence is assembled. The use of the Boc group is a well-established strategy that was integral to the early development of SPPS by Bruce Merrifield. peptide.com While the Fmoc/tBu strategy has become more common, Boc chemistry remains critical for the synthesis of certain complex or modified peptides where its specific chemical properties are advantageous. iris-biotech.de
| Step | Reagent/Condition | Purpose |
| Deprotection | ~50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the acid-labile Boc protecting group from the N-terminus. |
| Neutralization | Base (e.g., Diisopropylethylamine, DIEA) | Converts the protonated amine (TFA salt) to a free amine for coupling. |
| Coupling | Activating Agent (e.g., DCC, HBTU) + this compound | Activates the carboxyl group of the incoming amino acid derivative to facilitate peptide bond formation. |
| Washing | Solvents (e.g., DCM, DMF) | Removes excess reagents and soluble byproducts. |
This interactive table summarizes the key steps for incorporating a Boc-protected amino acid derivative like this compound in Solid-Phase Peptide Synthesis.
Peptides are often highly flexible molecules, which can be a disadvantage for drug design as it can lead to lower binding affinity and selectivity for their biological targets. Introducing conformational constraints can lock a peptide into its bioactive shape, enhancing its potency and stability. The structure of this compound is particularly useful for creating such constraints.
The defining feature of this compound is the ether linkage (-O-) that connects the alanine moiety to the phenylacetic acid portion. When this unit is incorporated into a peptide chain, this ether bond replaces a standard amide (peptide) bond (-CO-NH-). This modification results in a "peptidomimetic" with a non-natural backbone.
Such backbone modifications can impart several desirable properties:
Enhanced Stability: The ether linkage is resistant to cleavage by proteases, the enzymes that naturally degrade peptides in the body. This can significantly increase the biological half-life of a peptide-based drug.
Altered Conformation: Replacing an amide bond with an ether bond changes the geometry and hydrogen-bonding capabilities of the peptide backbone, influencing its folding and interaction with target receptors.
Improved Physicochemical Properties: Modifications to the backbone can alter the solubility and membrane permeability of the resulting molecule.
The synthesis of these hybrid molecules, which may contain both amide and other functionalities, is a key area of research in medicinal chemistry. sigmaaldrich.com
Precursor for Advanced Organic Materials and Polymers
Beyond its role in peptide chemistry, the functional groups within this compound make it a potential precursor for the synthesis of novel polymers and self-assembling materials.
After the removal of the Boc protecting group, the molecule possesses a free amine at one end and a carboxylic acid at the other. This bifunctional nature allows it to act as an "A-B" type monomer for step-growth polymerization. Through controlled polymerization techniques, it could be used to create novel polyamides or polyesters with unique properties:
Chirality: The inherent chirality of the L-alanine center would be incorporated into the polymer backbone, potentially leading to materials with unique optical properties or the ability to form helical structures.
Pendant Functional Groups: The phenylacetic acid moiety would act as a regularly spaced side chain along the polymer, offering sites for further chemical modification or influencing the material's bulk properties (e.g., thermal stability, solubility).
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound contains several features that make it a promising scaffold for supramolecular assembly:
Aromatic Ring: The phenyl group can participate in π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules into ordered arrays.
Hydrogen Bonding: The carboxylic acid group and the N-H group (after Boc deprotection) are capable of forming strong hydrogen bonds, which can direct the assembly of molecules into well-defined patterns like sheets or fibers.
Amphiphilicity: The molecule possesses both hydrophobic (phenyl ring) and hydrophilic (carboxylic acid, amino group) regions, giving it amphiphilic character that could be exploited to form micelles, vesicles, or other structures in solution.
These properties allow the molecule to serve as a building block for creating complex, non-covalently linked architectures, which are of interest in fields such as materials science, nanotechnology, and drug delivery.
Chemical Biology Probes and Tools
The rational design of chemical probes is crucial for interrogating complex biological systems. This compound serves as a valuable precursor in the synthesis of such tools, enabling researchers to dissect biological processes with molecular precision.
Synthesis of Activity-Based Probes (Conceptual, not specific target)
Activity-based probes (ABPs) are powerful reagents designed to covalently label active enzymes within a complex proteome. The synthesis of ABPs often involves a three-part architecture: a recognition element, a reactive group (or "warhead"), and a reporter tag. The structure of this compound provides a conceptual framework for its incorporation into peptide-based ABPs.
The L-alanine residue can serve as a recognition element for various proteases, particularly those that recognize small, neutral amino acids at specific positions in their substrates. The Boc protecting group allows for controlled, stepwise peptide synthesis on a solid support, enabling the construction of a peptide sequence that can enhance selectivity for a target enzyme. The phenylacetic acid ether portion of the molecule can act as a versatile linker to which a reactive warhead, such as a fluorophosphonate or an acyloxymethyl ketone, can be attached. Subsequent deprotection of the Boc group and attachment of a reporter tag, like a fluorophore or a biotin moiety, would complete the synthesis of the ABP. This modular approach allows for the systematic variation of the peptide sequence, warhead, and reporter tag to optimize the probe's potency and selectivity for a specific enzyme target.
Scaffolds for Bioconjugation and Labeling Methodologies
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins or antibodies, is a cornerstone of modern biotechnology and pharmaceutical development. chemimpex.com this compound functions as a bifunctional scaffold, facilitating the linkage of different molecular entities. chemimpex.com
The carboxylic acid functionality of the phenylacetic acid moiety provides a convenient handle for conjugation to amine groups on biomolecules, such as the lysine residues on the surface of a protein, through standard amide bond formation chemistries. The Boc-protected alanine can be elaborated into a peptide sequence or coupled to other small molecules. This dual functionality is particularly valuable in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. chemimpex.com In this context, this compound can be part of a cleavable or non-cleavable linker system that connects the antibody to the drug payload. The defined stereochemistry of the L-alanine component can also influence the stability and pharmacokinetic properties of the resulting conjugate.
| Component | Function in Bioconjugation | Potential Applications |
| Boc-L-Alanine | Can be deprotected and extended into a peptide linker; provides stereochemical control. | Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), Fluorescent labeling of proteins. |
| Phenylacetic Acid Ether | Provides a flexible spacer arm and a carboxylic acid for conjugation. | Attachment to lysine residues on antibodies, surface modification of nanoparticles. |
Use in Enzyme Mechanism Studies (as a substrate analog or inhibitor, not drug)
Understanding the mechanism of enzyme action is fundamental to biochemistry and drug discovery. This compound and its derivatives can be employed as tools to probe enzyme active sites and elucidate catalytic mechanisms. By mimicking the structure of a natural substrate, these molecules can act as competitive inhibitors or substrate analogs.
For proteases that recognize alanine-containing sequences, the L-alanine moiety of the compound can bind to the enzyme's active site. The phenylacetic acid ether portion can occupy adjacent binding pockets, providing insights into the spatial requirements of the substrate-binding cleft. Researchers can synthesize a series of analogs with systematic modifications to this linker to map the enzyme's active site architecture. Furthermore, the introduction of non-hydrolyzable linkages or transition-state analogs based on this scaffold can lead to the development of potent and specific enzyme inhibitors for research purposes, helping to clarify the role of a particular enzyme in a biological pathway. For instance, derivatives of this compound could be used to study the substrate specificity of serine proteases. nih.govuq.edu.au
Methodological Development in Organic Synthesis
Beyond its applications in chemical biology, this compound contributes to the advancement of synthetic organic chemistry, particularly in the realm of asymmetric synthesis and selective functionalization.
Chiral Auxiliaries and Ligands Based on the Alanine Moiety
The development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is a major focus of modern organic chemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov The L-alanine moiety of this compound, with its defined stereocenter, can be utilized in the design of such auxiliaries. researchgate.net
By modifying the carboxylic acid group, the compound can be attached to a prochiral substrate. The stereocenter of the alanine can then influence the approach of a reagent, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.
Furthermore, the structural motif of this compound can be adapted for the synthesis of chiral ligands for asymmetric catalysis. researchgate.netmdpi.combeilstein-journals.orgmdpi.com The nitrogen and oxygen atoms of the amino acid portion, along with other strategically placed coordinating groups, can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, additions, and cross-coupling reactions.
| Application Area | Role of this compound Moiety | Examples of Reactions |
| Chiral Auxiliaries | The L-alanine stereocenter directs the stereochemical outcome of a reaction on an attached substrate. | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. |
| Chiral Ligands | The modified structure chelates to a metal, creating a chiral catalyst for asymmetric transformations. | Enantioselective hydrogenation, asymmetric allylic alkylation, catalytic enantioselective hydroformylation. nih.gov |
Reagents for Selective Functionalization
The selective modification of complex molecules, particularly peptides and proteins, is a significant challenge in organic synthesis. The bifunctional nature of this compound allows it to be used as a reagent for the selective functionalization of biomolecules.
The carboxylic acid can be activated and reacted with specific nucleophilic residues on a protein, such as the ε-amino group of lysine. Following this attachment, the Boc group on the alanine can be removed under acidic conditions to reveal a free amine. This newly introduced amine can then be further functionalized with other molecules of interest, such as imaging agents, polyethylene glycol (PEG) chains to improve solubility and circulation half-life, or other bioactive peptides. This strategy provides a means to introduce new functionality at specific sites within a larger biomolecule in a controlled and stepwise manner.
Design of Self-Assembling Systems
The compound this compound possesses the archetypal features of a low-molecular-weight gelator and an amphiphile, making it a molecule of significant interest in the design of self-assembling systems. Its structure, comprising a hydrophobic N-terminal tert-butyloxycarbonyl (Boc) group and a phenyl ring, coupled with a hydrophilic carboxylic acid moiety and the potential for hydrogen bonding via the amide linkage, provides the necessary balance of intermolecular forces to drive spontaneous organization into ordered supramolecular structures in solution. The principles of molecular self-assembly are foundational to creating novel biomaterials, and molecules like this compound are instrumental in this field. The interplay between hydrogen bonding, hydrophobic interactions, and π-π stacking dictates the morphology of the resulting nanostructures. nih.gov
Amphiphilic Derivatives and Micelle Formation
The amphiphilic nature of this compound is a direct consequence of its distinct hydrophobic and hydrophilic domains. The bulky, nonpolar Boc group and the aromatic phenyl ring constitute the hydrophobic "tail," while the terminal carboxylic acid group serves as the hydrophilic "head." In aqueous media, above a certain concentration known as the critical micelle concentration (CMC), these molecules are expected to spontaneously assemble to minimize the unfavorable interactions between their hydrophobic segments and water molecules.
This process leads to the formation of micelles, which are core-shell supramolecular structures. The hydrophobic tails would segregate to form the core of the micelle, shielded from the aqueous environment, while the hydrophilic carboxylate head groups would be exposed on the surface, interacting favorably with water. The formation of such micelles is a dynamic equilibrium, and their size and shape can be influenced by factors such as pH, temperature, and ionic strength. nih.gov
The self-assembly into micelles is a common characteristic of amino acid-based surfactants. mdpi.com The efficiency of micellization and the stability of the resulting aggregates are governed by the balance of forces. For this compound, the hydrophobic interactions between the Boc and phenyl groups would be the primary driving force for aggregation. nih.gov The specific geometry of the molecule, including the L-alanine stereocenter, would influence the packing of the molecules within the micelle.
| Surfactant Name | Chemical Structure | Critical Micelle Concentration (mM) | Reference Compound |
| Undecanoic L-Isoleucine | CH3(CH2)9CONHCH(CH(CH3)CH2CH3)COOH | Varies with counterion | Yes |
| Undecanoic L-Norleucine | CH3(CH2)9CONHCH(CH2CH2CH2CH3)COOH | Varies with counterion | Yes |
| Sodium Dodecyl Sulfate (SDS) | CH3(CH2)11OSO3Na | ~8.2 | No |
This table is for illustrative purposes to demonstrate the concept of Critical Micelle Concentration in related amphiphilic molecules. The data is not for this compound.
Hydrogel Formation
Beyond the formation of simple micelles, this compound is a prime candidate for the formation of supramolecular hydrogels. These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, forming a semi-solid material. nih.gov The formation of such gels from low-molecular-weight gelators is typically triggered by a change in environmental conditions, such as pH or temperature, which modulates the solubility of the molecule and promotes one-dimensional growth into fibers. nih.gov
For this compound, hydrogelation would be driven by a combination of non-covalent interactions:
Hydrogen Bonding: The amide linkage and the carboxylic acid group are capable of forming strong, directional hydrogen bonds, which are crucial for the elongation of the self-assembled structures into fibers. amazonaws.com
π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules, which would further stabilize the fibrillar network. nih.gov
Hydrophobic Interactions: The Boc group provides a significant hydrophobic driving force for the initial aggregation of the molecules. nih.gov
The process of hydrogelation can often be initiated by a "solvent switch" method, where the compound is first dissolved in an organic solvent and then diluted with water, or by a pH switch, where the molecule is dissolved at a high pH (where the carboxylate is deprotonated and soluble) and then the pH is lowered to induce protonation and subsequent self-assembly. mdpi.commdpi.com The resulting hydrogel's mechanical properties, such as stiffness and stability, would be dependent on the density and interconnectivity of the nanofiber network.
The table below presents data on hydrogel formation by a related and well-studied class of N-terminally protected amino acids, the Fmoc-amino acids, to illustrate the key parameters in hydrogel characterization.
| Hydrogelator | Minimum Gelation Concentration (wt%) | Gelation Conditions | Resulting Nanostructure | Reference Compound |
| Fmoc-Phenylalanine (Fmoc-F) | ~0.2 | pH switch (acidification) | Nanofibers | Yes |
| Fmoc-Tyrosine (Fmoc-Y) | ~0.5 | pH switch (acidification) | Nanofibers | Yes |
| Boc-diphenylalanine | Not specified | Solvent switch (HFIP/water) | Nanotubes/Spheres | Yes |
This table contains data for analogous compounds to illustrate the principles of hydrogel formation and is not representative of experimentally determined values for this compound.
The design of self-assembling systems based on this compound holds potential for applications in areas such as drug delivery and tissue engineering, where the biocompatibility of amino acid-based materials is a significant advantage. acs.org
Future Research Directions and Emerging Opportunities for Boc L Ala O Ch2 Ph Ch2 Cooh Derivatives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The conventional synthesis of modified amino acids often relies on methods that generate significant chemical waste and utilize hazardous reagents. advancedchemtech.com Future research will increasingly focus on developing "green" synthetic pathways for Boc-L-Ala-O-CH2-Ph-CH2-COOH and its derivatives. advancedchemtech.comrsc.org A primary goal is to reduce the environmental impact by minimizing the use of toxic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) and replacing them with more sustainable alternatives such as propylene (B89431) carbonate or 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgacs.orgbiotage.com
Key opportunities in this area include:
Catalytic C-H Activation: Developing methods that directly functionalize the phenyl ring or other positions on the molecule, avoiding multi-step sequences involving protecting groups.
Biocatalysis: Employing enzymes to catalyze key steps, such as the stereoselective formation of the L-alanine core, which can offer high efficiency and reduce the need for hazardous reagents. nih.gov
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow systems can reduce solvent consumption, improve reaction control, and minimize waste generation. advancedchemtech.comnih.gov
| Parameter | Conventional Synthesis | Potential Sustainable Approaches |
|---|---|---|
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) rsc.org | Propylene carbonate, 2-MeTHF, Water, γ-Valerolactone (GVL) acs.orgbiotage.com |
| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), recyclable catalysts nih.gov |
| Process | Batch processing advancedchemtech.com | Continuous flow synthesis advancedchemtech.comnih.gov |
| Waste | High volume of hazardous solvent and reagent waste advancedchemtech.com | Reduced waste, biodegradable byproducts peptide.com |
Integration into Automated Synthesis Platforms
The demand for synthetic peptides in research and therapeutics has driven the development of automated synthesis platforms. beilstein-journals.org A significant future direction is the seamless integration of this compound into these systems, such as automated solid-phase peptide synthesis (SPPS) and flow-based synthesizers. aurorabiomed.comformulationbio.com
Automated flow chemistry, in particular, offers precise control over reaction conditions and can significantly accelerate the synthesis of long peptides and even small proteins. chimia.chnih.govpentelutelabmit.com Research in this area will focus on optimizing the coupling and deprotection cycles for this specific amino acid derivative to ensure high yields and purity in automated processes. chimia.ch This will enable the rapid and reproducible production of peptides containing this unique building block for various applications. formulationbio.com
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A major challenge in solid-phase peptide synthesis is the difficulty of monitoring reaction completion in real-time, as synthetic intermediates are not isolated. rsc.org Future research will focus on applying and developing advanced spectroscopic techniques for the in situ monitoring of the incorporation of this compound.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy and UV-Vis spectroscopy can provide real-time feedback on the progress of coupling and deprotection steps. researchgate.netbachem.com For instance, monitoring the disappearance of the N-terminal Fmoc protecting group's chromophore by UV absorbance is a strategy already employed in automated synthesizers. bachem.com Another emerging method involves monitoring changes in resin swelling and reactor pressure, which can indicate coupling efficiency and detect on-resin aggregation. rsc.org Developing specific analytical protocols for this compound will help optimize reaction times, reduce reagent waste, and ensure the quality of the final peptide product. researchgate.netias.ac.in
| Technique | Principle | Application in SPPS |
|---|---|---|
| UV-Vis Spectroscopy | Measures absorbance of a chromophore. | Monitors the release of Fmoc protecting group during deprotection. bachem.com |
| FTIR Spectroscopy | Detects vibrational modes of functional groups. | Monitors the disappearance of free amines and appearance of amide bonds. researchgate.net |
| Variable Bed Flow Reactor | Measures changes in resin bed volume/pressure. | Detects resin swelling, coupling efficiency, and peptide aggregation. rsc.org |
| Colorimetric Tests | Visual detection of free amine groups (e.g., Ninhydrin test). | Qualitative or quantitative check for reaction completion. researchgate.netias.ac.in |
Expansion into Unexplored Areas of Materials Science
The unique structural features of this compound make its derivatives promising candidates for the development of novel biomaterials. Self-assembling peptides, which can form ordered nanostructures like nanofibers and hydrogels, are a particularly active area of research. wikipedia.org
By incorporating this unnatural amino acid, researchers can design peptides with tailored properties. nih.govresearchgate.net The phenyl group can introduce π-π stacking interactions, while the flexible linker and carboxylic acid moiety can influence solubility, pH-responsiveness, and interaction with other molecules. nih.govresearchgate.net Future applications could include:
pH-Responsive Hydrogels: Designing peptides that self-assemble or disassemble in response to specific pH changes, which is desirable for targeted therapeutic delivery. nih.govresearchgate.net
Protein-Polymer Bioconjugates: Using the amino acid as a linker to initiate polymerization from a specific site on a protein, creating advanced hybrid materials. acs.org
Functional Scaffolds: Creating scaffolds for tissue engineering where the unique side chain can be used to immobilize growth factors or other bioactive molecules. wikipedia.org
Application in the Synthesis of Complex Natural Products and Analogues
Natural products are a vital source of inspiration for drug discovery. nih.gov However, their total synthesis is often complex. Unnatural amino acids like this compound can serve as valuable building blocks in the synthesis of natural product analogues. nih.govresearchgate.net
Introducing this building block into a natural product scaffold can enhance pharmacological properties, such as improving water solubility or reducing cytotoxicity. nih.govresearchgate.net Future research will likely explore the use of this compound to:
Create analogues of peptidic natural products where the unique side chain probes structure-activity relationships or improves metabolic stability. nih.govacs.org
Serve as a key intermediate in multi-step syntheses, where the Boc-protected amine and the free carboxylic acid allow for orthogonal functionalization.
Develop novel inhibitors of enzymes involved in amino acid metabolism by mimicking natural substrates. researchgate.net
Advanced Bio-orthogonal Chemistry Applications
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. A significant opportunity lies in modifying the phenyl ring of this compound with bio-orthogonal functional groups, such as azides or alkynes.
Once incorporated into a peptide, these functionalized derivatives can undergo specific "click" reactions. This enables a wide range of applications without making specific therapeutic claims, including:
Protein Labeling: Attaching fluorescent probes or other tags to proteins for imaging and tracking purposes.
Surface Immobilization: Covalently attaching peptides to surfaces for diagnostic arrays or biomaterial functionalization.
Bioconjugation: Linking peptides to other molecules, such as polymers or targeting ligands.
This approach expands the functional diversity of proteins and peptides far beyond what is possible with the 20 canonical amino acids. nih.gov
Chemoenzymatic Synthesis Leveraging the Alanine (B10760859) Stereochemistry
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to build complex molecules efficiently. nih.gov This approach is particularly promising for the synthesis of this compound, where establishing the L-stereochemistry of the alanine core is crucial.
Enzymes such as aminotransferases or ammonia (B1221849) lyases can install the chiral amine with high enantioselectivity, avoiding the need for chiral auxiliaries or resolutions that are common in purely chemical methods. nih.govnih.govrsc.orgresearchgate.net Lipases can also be used for the selective protection or deprotection of functional groups under mild conditions. longdom.orgacs.orgmdpi.com Future research will focus on discovering and engineering enzymes that can accept the unique substrate structure of this compound, leading to more efficient, scalable, and sustainable manufacturing processes. nih.govresearchgate.nettandfonline.com
Q & A
Q. What are the standard protocols for synthesizing Boc-L-Ala-O-CH2-Ph-CH2-COOH, and how can purity be ensured?
- Methodological Answer: Synthesis typically involves coupling Boc-L-alanine to a benzyl-protected carboxylic acid derivative via esterification. Key steps include:
- Protection Strategy: Use Boc (tert-butoxycarbonyl) for amine protection and benzyl esters for carboxylic acid protection to prevent unwanted side reactions .
- Purification: Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to isolate the compound. Monitor purity via TLC (Rf ~0.5 in 7:3 ethyl acetate/hexane) and confirm with LC-MS (expected [M+H]+: ~352.3) .
- Critical Parameters: Reaction temperature (0–4°C for Boc deprotection), pH control (neutral for coupling), and anhydrous conditions for esterification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR: 1H NMR (DMSO-d6) should show peaks for Boc (δ 1.38 ppm, singlet), benzyl protons (δ 7.25–7.35 ppm, multiplet), and α-proton of alanine (δ 4.2 ppm, quartet) .
- IR: Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and Boc carbamate (C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry: ESI-MS in positive mode should yield a molecular ion at m/z 352.3 ± 0.5 .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
- Methodological Answer:
- Role: Acts as a C-terminal building block for peptides requiring benzyl ester linkages.
- Procedure: Load onto Wang resin via DIC/HOBt coupling. Monitor resin loading via Kaiser test (blue = free amine; colorless = successful coupling) .
- Side Reactions: Minimize diketopiperazine formation by using low-deprotection agents (e.g., 20% piperidine in DMF) and short reaction times .
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer:
- Stability Data:
| Condition | Degradation Rate | Major Degradation Product |
|---|---|---|
| 25°C, dry | <1% over 6 mo | None |
| 4°C, 50% humidity | 5% over 6 mo | Boc-L-Ala-OH |
Advanced Research Questions
Q. How can contradictory solubility data between literature sources be resolved?
- Methodological Answer:
- Reproducibility Protocol:
Prepare saturated solutions in DMSO, DMF, and water (1 mM each).
Centrifuge at 14,000 rpm for 15 min and analyze supernatant via UV-Vis (λ = 280 nm).
Validate with dynamic light scattering (DLS) to detect aggregates .
- Troubleshooting: Discrepancies often arise from residual solvents (e.g., TFA) altering polarity. Use lyophilized samples for consistency .
Q. What computational approaches predict the compound’s behavior in peptide-ligand docking studies?
- Methodological Answer:
- Modeling Workflow:
Force Field Selection: AMBER for peptide backbone; GAFF for benzyl ester .
Docking Software: AutoDock Vina with grid box centered on the benzyl group (size: 20ų).
Validation: Compare docking scores (ΔG) with experimental binding affinities (e.g., SPR or ITC) .
Q. How to design experiments assessing the compound’s stability under non-standard conditions (e.g., high pH or temperature)?
- Methodological Answer:
- Experimental Design:
| Variable | Levels Tested | Assay |
|---|---|---|
| pH | 2.0, 7.4, 10.0 | HPLC (monitor ester cleavage) |
| Temperature | 25°C, 37°C, 60°C | TGA/DSC for thermal stability |
Q. What strategies mitigate steric hindrance during coupling reactions involving bulky residues?
- Methodological Answer:
- Optimization Table:
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 85 | 98 |
| DIC/HOBt | DCM | 72 | 95 |
- Recommendation: Pre-activate the carboxylic acid with HATU (1:1.2 molar ratio) and extend reaction time to 24 hr .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity of peptides containing this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
